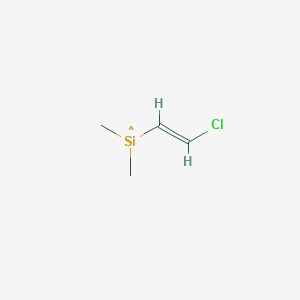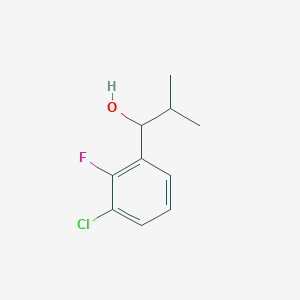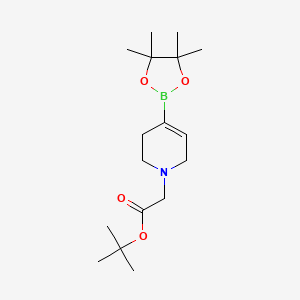
Tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,6-dihydropyridin-1(2H)-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,6-dihydropyridin-1(2H)-YL)acetate is a complex organic compound that features a tert-butyl ester group and a boronate ester group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,6-dihydropyridin-1(2H)-YL)acetate typically involves multi-step organic reactions. One common method includes the formation of the boronate ester through the reaction of a dihydropyridine derivative with bis(pinacolato)diboron under catalytic conditions. The tert-butyl ester group is then introduced via esterification reactions using tert-butyl alcohol and an acid catalyst .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The dihydropyridine ring can be reduced to form piperidine derivatives.
Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common reagents for these reactions include palladium catalysts for cross-coupling, hydrogen gas for reductions, and oxidizing agents like hydrogen peroxide for oxidation. Major products from these reactions include boronic acids, piperidine derivatives, and biaryl compounds .
Scientific Research Applications
Tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,6-dihydropyridin-1(2H)-YL)acetate is used in various scientific research fields:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: The compound is used in the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of this compound largely depends on its application. In cross-coupling reactions, the boronate ester group acts as a nucleophile, forming a bond with an electrophilic carbon atom in the presence of a palladium catalyst. This process involves the formation of a palladium complex, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar compounds include other boronate esters and tert-butyl esters. For example:
Phenylboronic acid pinacol ester: Similar in structure but lacks the dihydropyridine ring.
Tert-butyl acetate: Contains the tert-butyl ester group but lacks the boronate ester and dihydropyridine ring.
The uniqueness of tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,6-dihydropyridin-1(2H)-YL)acetate lies in its combination of functional groups, which allows for diverse reactivity and applications in synthesis .
Properties
Molecular Formula |
C17H30BNO4 |
|---|---|
Molecular Weight |
323.2 g/mol |
IUPAC Name |
tert-butyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]acetate |
InChI |
InChI=1S/C17H30BNO4/c1-15(2,3)21-14(20)12-19-10-8-13(9-11-19)18-22-16(4,5)17(6,7)23-18/h8H,9-12H2,1-7H3 |
InChI Key |
OSPISUGCTUFARI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)CC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




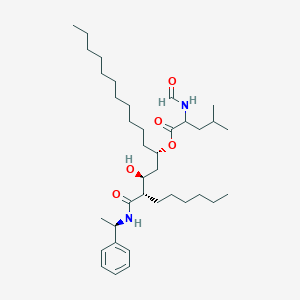

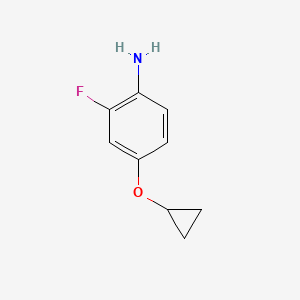
![(3AR,7AS)-1-Methyl-3-(pyridin-3-YL)hexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14032711.png)

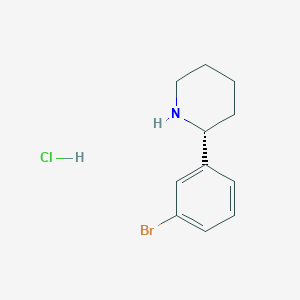


![cis-t-Butyl 3a,6a-difluoro-4-oxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B14032733.png)
